molecular formula C25H31NO5S2 B11609207 [7-Tert-butyl-1,2-bis(propylsulfonyl)indolizin-3-yl](phenyl)methanone

[7-Tert-butyl-1,2-bis(propylsulfonyl)indolizin-3-yl](phenyl)methanone

Cat. No.: B11609207
M. Wt: 489.7 g/mol
InChI Key: INCLSKYZFFZGBL-UHFFFAOYSA-N
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Description

3-BENZOYL-7-TERT-BUTYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzoyl group, a tert-butyl group, and two propane-1-sulfonyl groups attached to an indolizine core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOYL-7-TERT-BUTYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE typically involves multiple steps, including the formation of the indolizine core and subsequent functionalization with benzoyl, tert-butyl, and propane-1-sulfonyl groups. Common synthetic routes may involve:

    Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors such as pyrroles and aldehydes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-BENZOYL-7-TERT-BUTYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or electrophiles like bromine (Br₂) in suitable solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-BENZOYL-7-TERT-BUTYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 3-BENZOYL-7-TERT-BUTYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-BENZOYL-7-TERT-BUTYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C25H31NO5S2

Molecular Weight

489.7 g/mol

IUPAC Name

[7-tert-butyl-1,2-bis(propylsulfonyl)indolizin-3-yl]-phenylmethanone

InChI

InChI=1S/C25H31NO5S2/c1-6-15-32(28,29)23-20-17-19(25(3,4)5)13-14-26(20)21(24(23)33(30,31)16-7-2)22(27)18-11-9-8-10-12-18/h8-14,17H,6-7,15-16H2,1-5H3

InChI Key

INCLSKYZFFZGBL-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

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